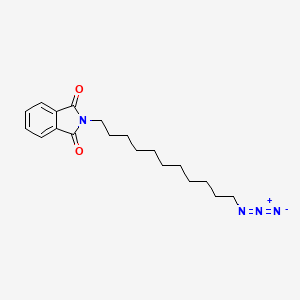

1-Phthalimido-11-azido-undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Phthalimido-11-azido-undecane” is a compound that has been used in the synthesis of sequence-controlled synthetic polymers . It is a white solid that was recovered in 98% yield . Phthalimide, a component of this compound, is an organic compound with the formula C6H4(CO)2NH .

Synthesis Analysis

The synthesis of “this compound” involves a series of steps. The second intermediate “this compound” was purified by column chromatography on silica gel using dichloromethane as eluent . The last step was done as described in the publication .Molecular Structure Analysis

The molecular structure of “this compound” is optimized based on considerations regarding their fragmentation behavior in collision-induced dissociation conditions . This is demonstrated for two digitally encoded polymer families .Scientific Research Applications

Synthesis and Chemical Properties

- Tricarbonylcyclohexadienyliumiron Complexes : The phthalimide complex was prepared using the Mitsunobo reaction, demonstrating the utility of 1-phthalimido compounds in complex organic syntheses (Ong, Wang, & Chang, 1996).

- Azimine Synthesis and Fragmentation : Research on azimines included the synthesis and thermal fragmentation of phthalimido-azimines, indicating the role of phthalimido compounds in studying reaction mechanisms and molecular fragmentation (Leuenberger, Karpf, Hoesch, & Dreiding, 1977).

- X-ray Crystallography of Phthalimido-azimines : Detailed structural analysis of phthalimido-azimines using X-ray crystallography, demonstrating the importance of phthalimido derivatives in structural chemistry (Moor, Grieb, Niggli, Hoesch, & Dreiding, 1979).

Biomedical and Pharmaceutical Applications

- Nanocluster Design for Biomedicine and Catalysis : A study on fluorescent Ag38 nanoclusters using azido-undecane-thiolate demonstrates the potential of phthalimido-azido compounds in biosensing and catalysis (Campi et al., 2021).

- Carborane Synthons for Cancer Treatment : The synthesis of carboranes using phthalimidoalkyl acetylenes for potential use in boron neutron capture therapy for cancer treatment highlights another biomedical application (Wilson, Anisuzzaman, Alam, & Soloway, 1992).

Environmental and Analytical Chemistry

- Determination of Phthalate Esters : A study using hollow fibre supported liquid membranes to determine phthalates in the environment, highlighting the environmental relevance of studying phthalate derivatives (Mtibe, Msagati, Mishra, & Mamba, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(11-azidoundecyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c20-22-21-14-10-6-4-2-1-3-5-7-11-15-23-18(24)16-12-8-9-13-17(16)19(23)25/h8-9,12-13H,1-7,10-11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRXXVUCBNCHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2453721.png)

![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)

![(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2453736.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2453738.png)

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2453741.png)

![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)

![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)